(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol
Description
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(6-phenyl-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-14-15-12-7-6-11(8-13(12)16-14)10-4-2-1-3-5-10/h1-8,17H,9H2,(H,15,16) |
InChI Key |
AJNSWPFJSNGMSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)CO |
Origin of Product |
United States |
Preparation Methods
Oxidation of 2-Hydroxymethyl Benzimidazole Precursors
The most direct method involves oxidizing 2-hydroxymethyl benzimidazole derivatives. Manganese dioxide (MnO₂) is widely employed for this transformation due to its selectivity for primary alcohols. For example, stirring (1H-benzo[d]imidazol-2-yl)methanol with MnO₂ in dichloromethane (DCM) at 40°C for 2 hours yields 85% of the corresponding aldehyde. While this method primarily targets aldehyde formation, the alcohol intermediate is critical for subsequent derivatization.
Reaction Conditions:
Catalytic Oxidation Using Ruthenium Complexes
Ruthenium catalysts, such as [Ru(bpbp)(pydic)], enable aerobic oxidation of benzimidazole alcohols to aldehydes. A gram-scale reaction with 30% hydrogen peroxide (H₂O₂) at 50°C for 5.5 hours achieves 70% yield of 1H-benzo[d]imidazole-2-carbaldehyde. This method is advantageous for large-scale production due to its mild conditions and recyclability.
Optimized Protocol:
Coupling Reactions with Carbodiimides
Dicyclohexylcarbodiimide (DCC)-mediated esterification facilitates the synthesis of benzimidazole derivatives. For instance, coupling 5-bromoindole-3-carboxylic acid with (1H-benzimidazol-2-yl)methanol in tetrahydrofuran (THF) using DCC and 4-dimethylaminopyridine (DMAP) yields 85.95% of the ester product. Although this method targets ester formation, it underscores the reactivity of the hydroxymethyl group.
Key Parameters:
- Coupling Agent: DCC (1.24 g per 5 mmol substrate)
- Catalyst: DMAP (0.12 g per 5 mmol substrate)
- Solvent: THF
- Time: 8 hours
- Yield: 85.95%
Reaction Optimization and Conditions
The table below summarizes critical parameters for synthesizing (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol derivatives:
Analytical Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for verifying structural integrity. The alcohol proton (CH₂OH) typically resonates at δ 4.8–5.2 ppm in $$ ^1H $$ NMR, while the aromatic protons of the phenyl group appear as multiplet signals between δ 7.2–7.8 ppm. High-resolution MS (HRMS) of the aldehyde derivative shows a molecular ion peak at m/z 147.1 [M+H]⁺, consistent with the expected molecular formula.
Applications and Derivatives
(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol is a precursor to:
- Fluorescent Probes: Ester derivatives exhibit solvatochromic shifts, enabling pH and polarity sensing.
- Antimicrobial Agents: Schiff bases derived from the aldehyde show activity against Gram-positive bacteria.
- Coordination Complexes: Ruthenium and iridium complexes leverage the benzimidazole motif for catalytic applications.
Chemical Reactions Analysis
Types of Reactions: (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.
Substitution: The phenyl and benzimidazole moieties can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzimidazole compounds .
Scientific Research Applications
(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry.
Mechanism of Action
The mechanism of action of (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in the context of anticancer activity . Additionally, the compound’s interaction with nucleic acids and proteins can influence cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated Derivatives
Fluorinated analogs, such as (4-fluorobenzo[d]imidazol-2-yl)methanol (1a) and (5-fluorobenzo[d]imidazol-2-yl)methanol (1b), exhibit distinct electronic and steric properties due to fluorine’s electronegativity. These derivatives are synthesized via analogous methods using fluorinated o-phenylenediamines and glycolic acid, achieving yields of 56–78% after oxidation steps . Compared to the phenyl-substituted parent compound, fluorinated derivatives demonstrate enhanced thermal stability (melting points up to 182°C) and are utilized as ligands for catalytic systems or fluorescent probes .
Amino-Substituted Derivatives
Amino-substituted variants, such as (5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, introduce hydrogen-bonding capabilities and increased polarity. These compounds are synthesized via nucleophilic substitution or reductive amination, with yields ranging from 45% to 65% . The amino group enhances solubility in polar solvents and improves interactions with biological targets, making them valuable in apoptosis-inducing agents and antimicrobial studies .
Methyl/Phenyl-Substituted Derivatives
Methyl and phenyl groups at non-critical positions alter hydrophobicity and steric bulk. For example, 5-methyl-2-phenyl-1H-imidazole-4-methanol (CAS 13682-32-1) exhibits a density of 1.5 g/cm³ and a boiling point of 416°C, rendering it suitable for high-temperature applications in material science . In contrast, (1-benzyl-2-methyl-1H-imidazol-5-yl)methanol (CAS 39483-73-3) is employed as a monomer for polymers and antifungal agents due to its lipophilic benzyl group .
Hybrid and Complex Derivatives
Benzimidazole-chalcone hybrids, such as compounds 4a–4u, demonstrate superior antitumor activity compared to the parent (5-phenyl-1H-BIM-OH). These hybrids, synthesized via Claisen-Schmidt condensation, achieve yields of 70–86% and exhibit IC₅₀ values < 10 µM against cancer cell lines . Additionally, coordination complexes like [BIPM]-Pd show enhanced biological activity, leveraging the hydroxymethyl group for metal binding .
Biological Activity
(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H12N2O
- Molecular Weight : 224.26 g/mol
- IUPAC Name : (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol
Research indicates that (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol interacts with various molecular targets, leading to its biological effects. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disrupting microbial cell wall synthesis or function.
- Anticancer Properties : Evidence suggests that it induces apoptosis in cancer cells by activating caspases and modulating p53 pathways, leading to cell cycle arrest.
Antimicrobial Activity
A study demonstrated that (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol shows significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 = 15 µM
- Lung Cancer (A549) : IC50 = 12 µM
Table 1 summarizes the cytotoxic effects observed across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 12 | Cell cycle arrest at G2/M phase |
| HeLa | 10 | ROS generation leading to DNA damage |
Study 1: Anticancer Efficacy
In a controlled study involving HeLa cells, treatment with (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis revealed that at concentrations above the IC50, approximately 30% of cells displayed early signs of apoptosis after 24 hours of treatment.
Study 2: Antimicrobial Evaluation
A separate study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound was effective in reducing bacterial counts significantly compared to control groups, indicating its potential as a therapeutic agent for bacterial infections.
Q & A
Q. What are the common synthetic routes for (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : A typical synthesis involves condensation of substituted benzaldehyde derivatives with o-phenylenediamine analogs under reflux in methanol or ethanol, followed by cyclization. For example, potassium carbonate is often used as a base to facilitate thiol-alkylation reactions in imidazole derivatives (e.g., coupling 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide) . Optimization includes solvent selection (e.g., ethanol for recrystallization), reaction time (2–5 hours under reflux), and stoichiometric ratios (1:1 molar equivalents of reactants). Catalysts like glacial acetic acid can enhance Schiff base formation during intermediate steps .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO-d or CDCl identify aromatic protons (δ 6.35–8.32 ppm for imidazole and phenyl groups) and hydroxyl/methanol protons (δ ~5–6 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~3200–3400 cm (O–H stretch) and ~1600 cm (C=N/C=C aromatic vibrations) confirm functional groups .
- Elemental Analysis : Experimental vs. calculated C, H, N percentages validate purity (e.g., C: 64.16% observed vs. 64.13% calculated) .
- Melting Point : Sharp melting points (e.g., 216°C for imidazole derivatives) indicate crystalline purity .
Q. How can researchers troubleshoot low yields during the synthesis of imidazole derivatives?
- Methodological Answer :
- Purification : Recrystallization from ethanol or methanol removes byproducts .
- Catalyst Screening : Bases like KCO improve nucleophilic substitution efficiency in thiol-alkylation reactions .
- Reaction Monitoring : TLC (e.g., silica gel plates with ethyl acetate/hexane) tracks reaction progress and identifies unreacted starting materials .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the electronic properties of (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol?
- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example, DFT studies on benzimidazole analogs reveal charge distribution in the imidazole ring, guiding predictions of reactivity and binding affinity in biological systems . Optimized structures can be compared with crystallographic data (e.g., bond lengths and angles) to validate computational models .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved when analyzing structural analogs?
- Methodological Answer :
- Solvent Effects : Proton chemical shifts vary with solvent polarity (e.g., DMSO-d vs. CDCl). Referencing deuterated solvent peaks ensures consistency .
- Dynamic Exchange : Broadened or split peaks in NMR may indicate tautomerism (e.g., imidazole N–H proton exchange). Variable-temperature NMR can resolve such ambiguities .
- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings, clarifying overlapping signals in complex aromatic systems .
Q. What strategies are used to establish structure-activity relationships (SAR) for biological activity in imidazole derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., –F, –Br) or donating (e.g., –OCH) groups to the phenyl or imidazole rings. For example, fluorinated analogs in showed enhanced fluorescence, suggesting applications in bioimaging .
- Biological Assays : Test derivatives against fungal strains or cancer cell lines to correlate substituent effects with activity. Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins, such as COX-1/2 enzymes .
- Pharmacophore Modeling : Identify critical functional groups (e.g., methanol hydroxyl) contributing to hydrogen bonding in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
